(R)-3-amino-4-phenylbutanoic acid

GABAB Receptor Pharmacology Radioligand Binding Enantiomer Selectivity

(R)-3-Amino-4-phenylbutanoic acid (CAS 131270-08-1), also known as R-phenibut or D-β-homophenylalanine, is the pharmacologically active R-enantiomer of the GABA-mimetic compound phenibut (β-phenyl-γ-aminobutyric acid). It is a chiral β-amino acid derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and acts as an agonist at the GABAB receptor.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 131270-08-1
Cat. No. B163084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-amino-4-phenylbutanoic acid
CAS131270-08-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(=O)[O-])[NH3+]
InChIInChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
InChIKeyOFVBLKINTLPEGH-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Amino-4-phenylbutanoic Acid (CAS 131270-08-1): Stereochemical Identity and Baseline Characteristics for Research Sourcing


(R)-3-Amino-4-phenylbutanoic acid (CAS 131270-08-1), also known as R-phenibut or D-β-homophenylalanine, is the pharmacologically active R-enantiomer of the GABA-mimetic compound phenibut (β-phenyl-γ-aminobutyric acid) [1]. It is a chiral β-amino acid derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and acts as an agonist at the GABAB receptor [2]. The compound's pharmacological activity is stereospecific, with the R-enantiomer accounting for the biological effects observed with the racemic mixture [1].

Why (R)-3-Amino-4-phenylbutanoic Acid Cannot Be Substituted with Racemic Phenibut or the S-Enantiomer in Research Applications


Substitution of (R)-3-amino-4-phenylbutanoic acid with racemic phenibut or the S-enantiomer is not scientifically justified due to profound stereospecific differences in pharmacological activity. The S-enantiomer is pharmacologically inactive at the GABAB receptor in doses up to 500 mg/kg in vivo [1], and racemic phenibut contains 50% inactive material, leading to lower potency and greater variability in experimental outcomes. Furthermore, the R-enantiomer is approximately twice as potent as the racemic mixture in multiple behavioral assays [1]. Therefore, for studies requiring precise GABAB receptor modulation or reproducible in vivo effects, only the isolated R-enantiomer provides defined and consistent pharmacology.

Quantitative Differentiation of (R)-3-Amino-4-phenylbutanoic Acid from Racemic Phenibut and S-Phenibut: A Comparative Evidence Guide


GABAB Receptor Binding Affinity: R-Phenibut Exhibits >100-Fold Higher Affinity Than S-Phenibut

In competitive radioligand binding assays using [3H]-R-baclofen on rat cerebellar membranes, R-phenibut was approximately 100-fold more potent than S-phenibut in displacing the radioligand [1]. In a separate study using the selective GABAB receptor antagonist [3H]CGP54626, R-phenibut demonstrated a binding affinity (Ki) of 92 ± 3 μM, compared to 177 ± 2 μM for racemic phenibut and 6.0 ± 1 μM for the reference agonist R-baclofen [2]. This indicates that R-phenibut has approximately twice the GABAB receptor affinity of the racemic mixture.

GABAB Receptor Pharmacology Radioligand Binding Enantiomer Selectivity

In Vivo Behavioral Pharmacology: R-Phenibut is Twice as Potent as Racemic Phenibut; S-Phenibut is Inactive

In a series of in vivo pharmacological tests, R-phenibut was consistently twice as potent as racemic phenibut [1]. S-Phenibut was completely inactive in doses up to 500 mg/kg across tests of locomotor activity, antidepressant effects, and pain [1]. In the forced swimming test, a standard screen for antidepressant activity, only R-phenibut at 100 mg/kg significantly decreased immobility time; neither racemic phenibut nor S-phenibut produced a significant effect at this dose [1]. The antidepressant and antinociceptive effects of R-phenibut were blocked by the GABAB antagonist CGP35348, confirming GABAB-mediated action [1].

Behavioral Pharmacology Forced Swim Test Antidepressant Activity

Gabapentin Binding Site Affinity: R- and S-Phenibut Bind with Comparable Affinity (~90 μM) to the α2δ Subunit

Both R- and S-phenibut bind with an affinity of approximately 90 μM to the gabapentin binding site on the α2δ subunit of voltage-dependent calcium channels in a competitive assay [1]. This value is comparable to that reported for other ligands targeting this site [1]. However, in in vivo models of neuropathic pain (chronic constriction nerve injury) and inflammatory pain (complete Freund's adjuvant), the R-isomer produced a stronger and clearly dose-dependent inhibitory effect on tactile allodynia compared to the S-isomer [1].

Gabapentin Binding Site α2δ Calcium Channel Subunit Neuropathic Pain

Class-Level Inference: R-Baclofen vs. S-Baclofen Stereospecific Activity Reinforces the Importance of R-Enantiomer Sourcing for GABAB Agonists

As a structurally related GABAB agonist, the stereospecific pharmacology of baclofen enantiomers provides a strong class-level inference for the importance of sourcing the pure R-enantiomer of phenibut. In behavioral studies, R-baclofen was approximately twice as active as racemic baclofen, while S-baclofen was completely inactive even at a dose 40 times higher than the minimum effective dose of R-baclofen [1]. In an ischemia model, the D-enantiomer of baclofen did not exhibit the deleterious effects of the racemate and even counteracted the effect of the racemate and GABA [2]. This pattern of stereospecific activity, where the R-enantiomer carries the therapeutic effect and the S-enantiomer is either inactive or functionally antagonistic, is consistent across this class of β-phenyl-GABA derivatives.

GABAB Receptor Enantiomer Pharmacology Baclofen

Supporting Evidence: Metabolic and Pharmacokinetic Differentiation of R-Baclofen Supports Advantages of Single-Enantiomer Formulations

In human pharmacokinetic studies with the related compound baclofen, the single R-enantiomer formulation (STX209, arbaclofen) showed distinct metabolic and pharmacokinetic advantages over racemic baclofen [1]. Racemic baclofen undergoes stereoselective metabolism: only S-baclofen is subject to oxidative deamination to form a prominent metabolite, whereas R-baclofen is not [1]. Consequently, subjects dosed with racemic baclofen are exposed to a metabolite that is absent after STX209 administration [1]. This results in a lower Cmax and lower early plasma exposure for S-baclofen compared to R-baclofen [1]. While these data are from baclofen, not phenibut, they provide supporting evidence that single R-enantiomer formulations can offer more predictable pharmacokinetics and reduced metabolic complexity compared to racemic mixtures within this chemical class.

Pharmacokinetics Drug Metabolism Enantioselective Clearance

Recommended Research and Industrial Applications for (R)-3-Amino-4-phenylbutanoic Acid (CAS 131270-08-1)


GABAB Receptor Pharmacology: In Vitro Binding and Functional Assays Requiring Defined Stereochemistry

For in vitro studies of GABAB receptor binding, activation, or signaling, (R)-3-amino-4-phenylbutanoic acid is the essential compound. The S-enantiomer has >100-fold lower affinity for the GABAB receptor [1], rendering racemic mixtures inappropriate for accurate determination of binding parameters or functional potency. Use of the pure R-enantiomer ensures that observed effects are attributable solely to GABAB receptor engagement, free from the confounding influence of the inactive S-enantiomer. This is critical for generating reproducible and interpretable data in radioligand binding, functional cAMP assays, or electrophysiological studies.

In Vivo Behavioral Studies of GABAB-Mediated Effects: Antidepressant, Anxiolytic, and Analgesic Models

In animal models of depression (e.g., forced swim test), anxiety, or pain, the isolated R-enantiomer provides a 2-fold increase in potency compared to racemic phenibut and eliminates the variability introduced by the inactive S-enantiomer [2]. This allows for lower effective doses, reduced potential for off-target effects, and clearer interpretation of dose-response relationships. The pure R-enantiomer is particularly recommended for studies where GABAB receptor activation is the hypothesized mechanism, as effects can be confidently reversed with selective antagonists like CGP35348 [2].

Neuropathic Pain Research Targeting α2δ Calcium Channel Subunits

While both enantiomers bind the gabapentin site on α2δ subunits with similar affinity (~90 μM) [3], the R-enantiomer demonstrates superior in vivo efficacy in reducing tactile allodynia in chronic constriction injury and inflammatory pain models [3]. Researchers investigating dual-mechanism analgesics that engage both GABAB receptors and α2δ subunits should use the pure R-enantiomer to maximize the observed analgesic effect and accurately assess the contribution of each target to the overall pharmacological profile.

Synthesis of Enantiomerically Pure Pharmaceutical Intermediates and Chiral Building Blocks

(R)-3-Amino-4-phenylbutanoic acid serves as a valuable chiral building block for the synthesis of more complex molecules, particularly those targeting GABAB receptors or incorporating β-amino acid motifs [4]. The compound's defined stereochemistry is essential for the stereoselective synthesis of drug candidates where the R-configuration is required for biological activity. Sourcing the enantiomerically pure compound eliminates the need for costly and time-consuming chiral resolution steps in downstream synthetic processes.

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